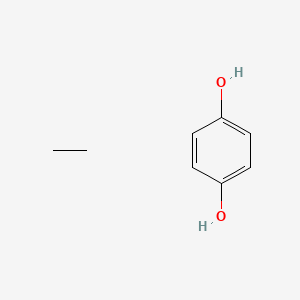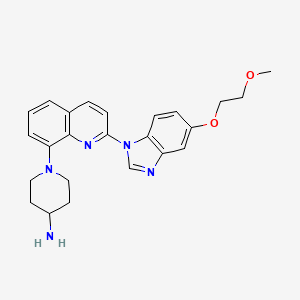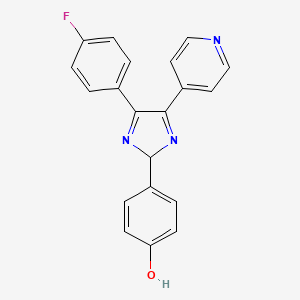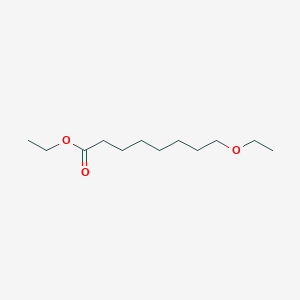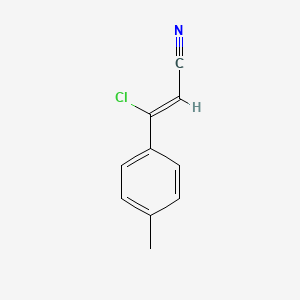![molecular formula C17H15ClN2O2 B7856357 4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline](/img/structure/B7856357.png)
4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline
Overview
Description
4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Solid State Structure
4-Amino-2-chloro-6,7-dimethoxyquinazoline forms base-paired N-H...N hydrogen-bonded dimers in the solid state. This feature is crucial for understanding its interactions and molecular arrangements in solid forms (Lai, Bo, & Huang, 1997).
Synthesis Methods
The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate of quinazoline drugs, involves processes like methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. This synthesis route is essential for producing various quinazoline-based pharmaceutical compounds (Xu Guangshan, 2011).
Molecular Synthesis and Characterization
The title compound, Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, provides insight into the molecular structure and potential applications of compounds related to 4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline (Mague et al., 2017).
DNA Binding and Pharmacophore Potential
Studies on N-alkylanilinoquinazoline derivatives, prepared from 4-chloro-6,7-dimethoxyquinazoline, reveal significant DNA interaction. This finding highlights the potential of the 6,7-dimethoxyquinazoline nucleus as an efficient pharmacophore for DNA binding, crucial for designing new therapeutic agents (Garofalo et al., 2010).
Antimicrobial Activity
Novel quinazoline derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline have been evaluated for their antimicrobial activities. This research enhances our understanding of the antimicrobial potential of quinazoline derivatives in the pharmaceutical field (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-16-8-13-14(7-11-4-3-5-12(18)6-11)19-10-20-15(13)9-17(16)22-2/h3-6,8-10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKKEHYAFERJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



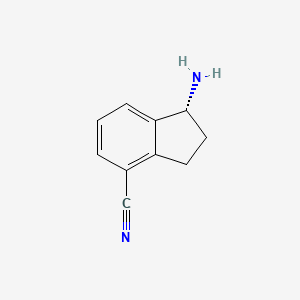
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-1,5-diium;dichloride](/img/structure/B7856289.png)
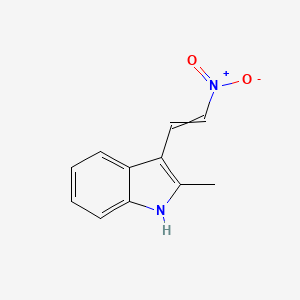

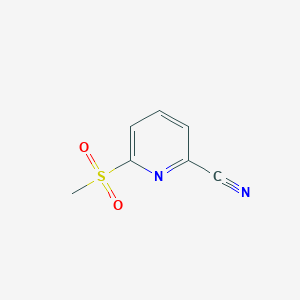
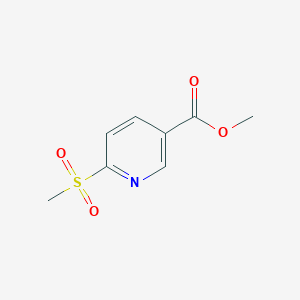
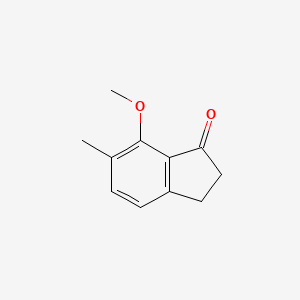
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7856327.png)

